molecular formula C14H24N2O5 B8123726 1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid

Cat. No.: B8123726
M. Wt: 300.35 g/mol
InChI Key: YPQAPEOQGYCIBZ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and an isobutyryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid typically involves the protection of the piperazine nitrogen atoms with tert-butoxycarbonyl groups. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The isobutyryl group can be introduced through acylation reactions using isobutyryl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid primarily involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and isobutyryl groups, providing dual protection and reactivity. This dual functionality makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .

Properties

IUPAC Name

4-(2-methylpropanoyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c1-9(2)11(17)15-6-7-16(10(8-15)12(18)19)13(20)21-14(3,4)5/h9-10H,6-8H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQAPEOQGYCIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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